molecular formula C10H11NOS B10956123 3,4-dihydro-1-benzothiepin-5(2H)-one oxime

3,4-dihydro-1-benzothiepin-5(2H)-one oxime

Cat. No.: B10956123
M. Wt: 193.27 g/mol
InChI Key: VFJJDUKSHZJVKP-PKNBQFBNSA-N
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Description

3,4-Dihydro-1-benzothiepin-5(2H)-one oxime is a chemical compound that belongs to the class of heterocyclic compounds containing a benzothiepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime typically involves the following steps:

    Formation of the Benzothiepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Oxime Formation: The ketone group in 3,4-dihydro-1-benzothiepin-5(2H)-one can be converted to an oxime using hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or other derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1-benzothiepin-5(2H)-one oxime would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1-benzothiepin-5(2H)-one: The parent ketone compound.

    Benzothiepin Derivatives: Other compounds with similar ring structures.

Uniqueness

3,4-Dihydro-1-benzothiepin-5(2H)-one oxime is unique due to the presence of the oxime group, which can impart different chemical reactivity and potential biological activity compared to its parent ketone and other derivatives.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(NE)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine

InChI

InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9+

InChI Key

VFJJDUKSHZJVKP-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=N\O)/C2=CC=CC=C2SC1

Canonical SMILES

C1CC(=NO)C2=CC=CC=C2SC1

Origin of Product

United States

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